AZD3463 - 1356962-20-3

AZD3463

Catalog Number: EVT-287517
CAS Number: 1356962-20-3
Molecular Formula: C24H25ClN6O
Molecular Weight: 448.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD3463 is a synthetically derived, orally bioavailable, small molecule kinase inhibitor. [] It has been identified as a potent inhibitor of both ALK and IGF1R, showcasing its potential as an anti-cancer agent. [, ] This dual-targeting ability makes it particularly interesting for research into cancers that might develop resistance to single-target therapies.

Crizotinib (Xalkori)

Compound Description: Crizotinib is a small-molecule inhibitor of anaplastic lymphoma kinase (ALK), c-Met, and ROS1 tyrosine kinases. It was the first ALK inhibitor approved by the FDA in 2011 for the treatment of non-small cell lung cancer (NSCLC) with ALK rearrangements. []

CH5424802

Compound Description: CH5424802 is a selective ALK inhibitor developed by Chugai Pharmaceutical. []

Relevance: Similar to AZD3463, CH5424802 demonstrates potent ALK inhibitory activity. Studies show that combining CH5424802 with IGF1R and EGFR inhibitors can overcome crizotinib resistance, highlighting the potential for combination therapies that target multiple pathways. []

LDK378 (Ceritinib)

Compound Description: LDK378, now known as Ceritinib, is a second-generation ALK inhibitor developed by Novartis. []

Relevance: LDK378, like AZD3463, shows promise in inhibiting ALK and displays structural similarities within the 2-aminopyrimidine scaffold. [] Both compounds are being investigated for their efficacy in ALK-positive cancers, including NSCLC.

OSI-906 (Linsitinib)

Compound Description: OSI-906, also known as Linsitinib, is a small molecule inhibitor of IGF1R and insulin receptor (IR). []

Relevance: While structurally distinct from AZD3463, OSI-906 inhibits IGF1R, a secondary target of AZD3463. Studies have shown that combining OSI-906 with ALK inhibitors can effectively combat crizotinib resistance, suggesting potential synergy between these pathways. []

Iressa (Gefitinib)

Compound Description: Iressa, also known as Gefitinib, is an EGFR tyrosine kinase inhibitor used to treat certain types of NSCLC. []

Relevance: Although structurally different from AZD3463, Iressa targets EGFR, which can act as a bypass pathway in crizotinib-resistant cancers. Combining AZD3463 with Iressa demonstrated synergistic effects in inhibiting the growth of crizotinib-resistant cell lines. [] This finding highlights the importance of addressing multiple resistance mechanisms, including alternative pathway activation.

SN-38

Compound Description: SN-38 is the active metabolite of irinotecan, a topoisomerase I inhibitor used as a chemotherapy agent. []

Relevance: While not structurally related to AZD3463, SN-38 was investigated in combination with AZD3463 in Ewing sarcoma cells. [] The study aimed to understand the interplay between DNA damaging agents and AZD3463's inhibitory effects on STAT3 and AKT.

Temozolomide

Compound Description: Temozolomide is an alkylating agent used in chemotherapy, primarily for brain tumors like glioblastoma. [, ]

Relevance: Though not structurally related to AZD3463, Temozolomide was investigated in combination with AZD3463 for its potential in enhancing cytotoxicity in Ewing sarcoma and glioblastoma. [, ] The research explored the synergistic effects of combining DNA damaging agents with AZD3463's inhibitory action on cell signaling pathways.

MK-2206

Compound Description: MK-2206 is a potent and selective allosteric inhibitor of AKT. []

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor used to treat cancers such as liver, kidney, and thyroid cancer. [, ]

Relevance: While structurally distinct from AZD3463, Sorafenib was investigated as a potential treatment option for acute myeloid leukemia (AML). [, ] AZD3463 showed promising results in overcoming sorafenib resistance in AML, indicating its potential as a therapeutic agent in this context.

Vorinostat

Compound Description: Vorinostat is a histone deacetylase inhibitor (HDACi) used in cancer treatment. []

Relevance: While structurally different from AZD3463, Vorinostat was investigated in combination with AZD3463 in Ewing sarcoma cells. [] The study aimed to evaluate the impact of combining HDAC inhibition with AZD3463's inhibitory effects on STAT3 and AKT.

Overview

AZD3463 is a novel compound classified as a dual inhibitor of anaplastic lymphoma kinase and insulin-like growth factor 1 receptor. It is designed to be orally bioavailable and has shown potential in overcoming resistance to existing therapies, particularly in neuroblastoma and other cancers. The compound is characterized by its ability to inhibit tumor growth through multiple mechanisms of action, making it a promising candidate in cancer treatment.

Source and Classification

AZD3463 was developed by AstraZeneca and is classified under the category of small molecule inhibitors. Its chemical structure is designed to target specific pathways involved in cancer cell proliferation and survival, particularly those mediated by anaplastic lymphoma kinase and insulin-like growth factor 1 receptor. The compound has been documented in various studies for its efficacy against resistant cancer cell lines, highlighting its significance in oncology research .

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD3463 involves a multi-step process that incorporates a pyrrolo[2,3-d]pyrimidine scaffold. This scaffold was chosen for its structural properties that favor binding to the target receptors. The synthesis process typically includes:

  1. Formation of the Pyrrolo[2,3-d]pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors.
  2. Modification for Dual Inhibition: Various functional groups are introduced to enhance potency and selectivity towards anaplastic lymphoma kinase and insulin-like growth factor 1 receptor.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

The synthesis process has been detailed in research articles, emphasizing the importance of optimizing conditions to achieve the desired pharmacological profile .

Molecular Structure Analysis

Structure and Data

The molecular formula of AZD3463 is C20H22ClF3N4O2C_{20}H_{22}ClF_{3}N_{4}O_{2}, with a molecular weight of approximately 450.86 g/mol. The compound features a complex structure that includes:

  • A pyrrolo[2,3-d]pyrimidine core.
  • Several functional groups that contribute to its inhibitory activity.
  • A trifluoromethyl group which enhances lipophilicity.

The three-dimensional conformation of AZD3463 allows for effective interaction with its target receptors, facilitating its role as an inhibitor in signaling pathways associated with tumor growth .

Chemical Reactions Analysis

Reactions and Technical Details

AZD3463 undergoes various chemical reactions during its metabolic processing within biological systems. Key reactions include:

  1. Enzymatic Hydrolysis: This reaction can lead to the formation of metabolites that may retain some biological activity.
  2. Conjugation Reactions: These involve the addition of glucuronic acid or sulfate groups, which can affect the compound's solubility and excretion.

The pharmacokinetics of AZD3463 suggest that these reactions play a crucial role in determining its bioavailability and therapeutic effectiveness .

Mechanism of Action

Process and Data

AZD3463 functions primarily by inhibiting anaplastic lymphoma kinase and insulin-like growth factor 1 receptor signaling pathways. This inhibition leads to:

  • Decreased Cell Proliferation: By blocking these pathways, AZD3463 reduces the proliferation of cancer cells.
  • Induction of Apoptosis: The compound triggers apoptotic pathways in resistant cancer cells, enhancing cell death.
  • Inhibition of Tumor Growth: Clinical studies have demonstrated significant tumor regression in models treated with AZD3463, particularly in neuroblastoma cases resistant to crizotinib .

Data from various studies indicate that AZD3463 effectively disrupts critical signaling cascades involved in tumor survival and growth .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD3463 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but may undergo degradation under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range suitable for pharmaceutical applications.

These properties are essential for formulating AZD3463 into effective dosage forms for clinical use .

Applications

Scientific Uses

AZD3463 has significant applications in scientific research, particularly in oncology. Its primary uses include:

  • Cancer Treatment Research: Investigated as a treatment option for various cancers, especially those exhibiting resistance to standard therapies.
  • Mechanistic Studies: Used to elucidate the roles of anaplastic lymphoma kinase and insulin-like growth factor 1 receptor in tumor biology.
  • Combination Therapies: Explored in combination with other agents to enhance therapeutic efficacy against resistant cancer phenotypes.

The ongoing research into AZD3463 continues to expand its potential applications within clinical settings, making it a critical focus for future cancer therapies .

Properties

CAS Number

1356962-20-3

Product Name

AZD3463

IUPAC Name

N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine

Molecular Formula

C24H25ClN6O

Molecular Weight

448.9 g/mol

InChI

InChI=1S/C24H25ClN6O/c1-32-22-12-16(31-10-8-15(26)9-11-31)6-7-21(22)29-24-28-14-19(25)23(30-24)18-13-27-20-5-3-2-4-17(18)20/h2-7,12-15,27H,8-11,26H2,1H3,(H,28,29,30)

InChI Key

GCYIGMXOIWJGBU-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)N)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

AZD3463; AZD 3463; AZD-3463.

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)N)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.